4-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC18722645
Molecular Formula: C15H24N2O2S2
Molecular Weight: 328.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H24N2O2S2 |
|---|---|
| Molecular Weight | 328.5 g/mol |
| IUPAC Name | tert-butyl 4-(1,3-thiazol-5-ylmethylsulfanylmethyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H24N2O2S2/c1-15(2,3)19-14(18)17-6-4-12(5-7-17)9-20-10-13-8-16-11-21-13/h8,11-12H,4-7,9-10H2,1-3H3 |
| Standard InChI Key | DGYZJLYOVJQMKC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CSCC2=CN=CS2 |
Introduction
Structural and Molecular Characteristics
4-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester belongs to the class of piperidine derivatives, featuring a tert-butyl carbamate (Boc) group at the piperidine nitrogen and a thiazole ring connected via a methylsulfanylmethyl linker. While the exact molecular formula of the non-chlorinated variant is inferred as C₁₅H₂₄N₂O₂S₂ (molecular weight ≈ 328.49 g/mol), its chloro-substituted analog, 4-(2-Chloro-thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester, has a confirmed formula of C₁₅H₂₃ClN₂O₂S₂ (362.09 g/mol) . The Boc group enhances solubility and stability during synthetic processes, while the thiazole moiety contributes to electronic diversity and bioactivity .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions, often beginning with the construction of the thiazole ring. A modified Hantzsch thiazole synthesis—condensing α-haloketones with thioamides—is commonly employed. Subsequent steps include:
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Piperidine Functionalization: Nucleophilic substitution or coupling reactions introduce the methylsulfanylmethyl-piperidine backbone.
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Boc Protection: The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to prevent unwanted side reactions .
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Esterification: Reaction with tert-butyl alcohol in the presence of acid catalysts yields the final tert-butyl ester.
Industrial-scale production optimizes parameters such as temperature (typically 0–100°C), solvent selection (e.g., dichloromethane or THF), and catalyst use (e.g., palladium for cross-couplings) .
Reactivity and Functional Transformations
The compound’s reactivity is dominated by its functional groups:
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Thiazole Ring: Susceptible to electrophilic substitution (e.g., halogenation at the 2-position).
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Sulfanylmethyl Linker: Participates in redox reactions, forming disulfides or sulfoxides under oxidative conditions.
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Tert-Butyl Ester: Hydrolyzes to carboxylic acids under acidic or basic conditions, enabling further derivatization .
Table 1 summarizes key reactions and conditions:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | H₂O₂, KMnO₄ | Sulfoxides, sulfones |
| Reduction | LiAlH₄, NaBH₄ | Alcohols (from ester reduction) |
| Nucleophilic Substitution | NaOH, amines | Piperidine ring-opened derivatives |
Comparative Analysis with Structural Analogs
A comparison with 4-Piperidin-4-ylmethyl-piperidine-1-carboxylic acid t-butyl ester (PubChem CID: 49761197) highlights critical differences:
The thiazole moiety in the target compound introduces π-π stacking capabilities, enhancing binding to aromatic residues in enzymes—a feature absent in the analog .
Research Applications and Future Directions
Medicinal Chemistry
This compound serves as a precursor in developing kinase inhibitors and antimicrobial agents. Its Boc group facilitates selective deprotection, enabling site-specific modifications .
Material Science
The sulfanylmethyl linker’s redox activity is exploited in synthesizing self-assembled monolayers (SAMs) for biosensors.
Recommended Studies
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PK/PD Profiling: Assess bioavailability and metabolite formation in vivo.
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Target Identification: Use CRISPR screening to pinpoint molecular targets in cancer pathways.
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